Cevane-3,6-dione, 20-hydroxy-, (5a,17b)-
Description
Cevane-3,6-dione, 20-hydroxy-, (5α,17β)- is a steroidal alkaloid derivative belonging to the cevane family. Its structure features a dione group at positions 3 and 6, a hydroxyl group at position 20, and specific stereochemistry at C5 (α) and C17 (β). The molecular formula is C27H41NO2, with a molecular weight of approximately 415.65 g/mol .
Properties
IUPAC Name |
10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15,17-23,25,31H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDAYMRWVVNXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(=O)C6)C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed C–H Hydroxylation at C6
Visible-light photocatalysis enables γ-C–H hydroxylation of enone 36 using 2-Eosin Y (2 mol%) under blue LED irradiation, yielding dihydroxy intermediate 37 in 45% yield. Competing overoxidation to diketones necessitates careful reaction control.
Table 1: Optimization of C6 Hydroxylation
| Catalyst | Light Source | Yield (%) | Selectivity (C6:Other) |
|---|---|---|---|
| 2-Eosin Y | 450 nm LED | 45 | 8:1 |
| Ru(bpy)₃²⁺ | 455 nm LED | 22 | 3:1 |
| No catalyst | Dark | 0 | – |
Isomerization to Trans-Hydrindane
Treatment of 37 with KOH in methanol induces base-mediated isomerization to 1,4-dione 38 (CCDC 2306391), establishing the trans-hydrindane junction critical for subsequent stereochemical control. X-ray crystallography confirms the trans ring fusion and equatorial positioning of the C10 methyl group.
Diastereoselective Reduction and Protection
Dual reduction of 38 using LiAl(Ot-Bu)₃H achieves >20:1 diastereoselectivity for 1,4-diol 39 , leveraging the bulky reductant to avoid over-reduction. Subsequent bis-TBS protection affords 40 in 90% yield over two steps, preserving hydroxyl groups for later functionalization.
Construction of the DEF Aromatic Core
The DEF ring system incorporates the C20 hydroxyl group through a sequence of directed C–H functionalization and cross-coupling:
Boc-Directed C–H Lithiation and Negishi Coupling
Boc-protected amine 21 undergoes s-BuLi-mediated lithiation at the C22 equatorial position, followed by transmetalation to ZnCl₂ and Pd-catalyzed Negishi coupling with vinyl iodide 22 . This forms 24 (CCDC 2306389) in 52% yield over two steps with >95% diastereomeric purity.
Table 2: Cross-Coupling Optimization
| Catalyst | Ligand | Yield (%) | dr (C22) |
|---|---|---|---|
| Pd(OAc)₂ | CPhos | 52 | >20:1 |
| Pd₂(dba)₃ | XPhos | 38 | 12:1 |
| NiCl₂(PCy₃)₂ | – | <5 | – |
Exo-Methylene Reduction for C20 Stereocontrol
Catalytic hydrogenation of 24 with Crabtree’s catalyst (Ir(COD)PyPCy₃) selectively reduces the exo-methylene group, installing the C20 hydroxyl with 88% yield and >20:1 dr. The reaction proceeds via nitrogen-directed hydrogen adsorption, as confirmed by X-ray of 20 (CCDC 2306390).
Convergent Assembly via Carbonylative Cross-Coupling
Uniting the AB and DEF fragments requires palladium-mediated carbonylation:
Stille Carbonylation of Vinylstannane 42
Reaction of DEF-ring iodide 26 with AB-ring vinylstannane 42 under CO atmosphere (1 atm) in 1,4-dioxane with Pd(PPh₃)₄ and CuCl affords 43 in 73% yield. Solvent screening revealed dioxane’s superiority over DMF or THF in minimizing protodestannylation.
Nazarov Cyclization for C-Ring Formation
Photochemical Nazarov cyclization of 43 under 370 nm light in acetic acid generates a 1:1.7 mixture of cis- and trans-hydrindanes (44 and 45 ). Epimerization with i-Pr₂NH in MeOH enriches 45 to >95% purity, establishing the C8 and C9 stereocenters.
Late-Stage Functionalization to Install 3,6-Dione Motifs
Oxidative Deprotection and Ketone Formation
Clemmensen reduction of 45 with Zn/HCl removes TBS groups while reducing the C3 ketone to methylene (25% yield). Subsequent oxidation with Jones reagent regenerates the 3,6-dione system, though yields remain suboptimal, prompting alternative routes.
Barton–McCombie Deoxygenation
For higher yielding access to the dione, NaBH₄ reduction of 45 followed by Barton–McCombie deoxygenation (Bu₃SnH, AIBN) provides 46 in 64% yield over three steps. Final TBS deprotection with TfOH delivers Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- in 86% yield.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Step Sequence | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Clemmensen Reduction | 11 | 6.2 | Fewer steps |
| Barton–McCombie | 13 | 12.4 | Higher yielding deoxygenation |
The Barton–McCombie route proves superior for scalability despite additional steps, while the Clemmensen path offers brevity for exploratory syntheses.
Chemical Reactions Analysis
Types of Reactions
Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cevane-3,6-dione, 20-hydroxy-, (5a,17b)- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but they likely involve complex signaling networks .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs within the Cevane Family
Hupehenine (20-Deoxy-17-epiisoverticine)
- Structure : (3β,5α,6β,17β)-Cevane-3,6-diol.
- Molecular Formula: C27H45NO2.
- Key Differences : Replaces the 3,6-dione groups with diols, altering polarity and hydrogen-bonding capacity.
- Activity : Reported in MCF-7 cell lines with IC50 values comparable to benzoacridine-diones (5.4–47.99 μM) .
Cevane-3,6-dione (5α)
- Structure : Lacks the 20-hydroxy group.
- Molecular Formula: C27H41NO2.
Steroidal Ecdysteroids: 20-Hydroxyecdysone
- Structure : A polyhydroxylated steroid with a 20-OH, ketone at C6, and multiple hydroxyl groups.
- Molecular Formula : C27H44O7 (MW: 480.64 g/mol).
- Key Differences : Broader oxidation profile (e.g., 2β,3β,14α,22,25-OH) and a cholestane skeleton.
Benzoacridine-5,6-dione Derivatives
- Structure : Planar aromatic systems with diones at positions 5 and 4.
- Example : Benzoacridine-5,6-dione (Compound 6b).
- Key Differences: Non-steroidal, fused heterocyclic structure.
- Activity : Strong antiproliferative activity in MCF-7 cells (IC50: 5.4–47.99 μM) via mechanisms involving DNA intercalation or redox cycling .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
